N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide is a chemical compound that features a sulfonamide group attached to a thiolane ring and a dimethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiolane ring may interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride
Uniqueness
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of a thiolane ring and a dimethylbenzene moiety, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-9-3-4-12(7-10(9)2)19(16,17)13-11-5-6-18(14,15)8-11/h3-4,7,11,13H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKORENVXQPULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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